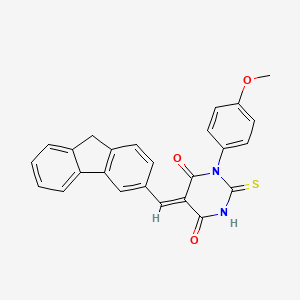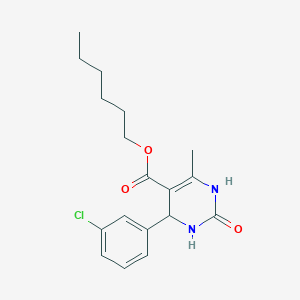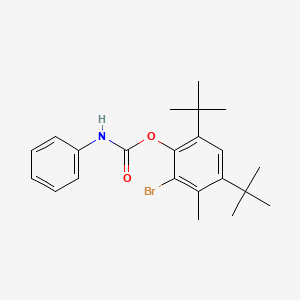![molecular formula C15H18ClN3O2 B5144008 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5144008.png)
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine is a chemical compound that has gained significant attention in scientific research for its potential use in various applications. This compound is also known as PBOX-15 and is a member of the oxadiazole family. In
作用機序
The mechanism of action of PBOX-15 is not fully understood. However, it is believed to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by PBOX-15 leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of GSK-3β, which leads to the activation of the Wnt/β-catenin signaling pathway. This activation leads to the inhibition of cancer cell growth and the induction of apoptosis. PBOX-15 has also been found to inhibit the aggregation of amyloid-β peptide, which is a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using PBOX-15 in lab experiments is its ability to inhibit the activity of GSK-3β, which is involved in the regulation of various cellular processes. This makes PBOX-15 a potential candidate for the treatment of various diseases, including cancer and Alzheimer's disease. However, one of the limitations of using PBOX-15 is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of PBOX-15.
将来の方向性
There are several future directions for the use of PBOX-15 in scientific research. One potential direction is the development of PBOX-15 as a cancer treatment. Further studies are needed to determine the efficacy and safety of PBOX-15 in vivo. Another potential direction is the use of PBOX-15 in the treatment of Alzheimer's disease. Further studies are needed to determine the potential of PBOX-15 in inhibiting the aggregation of amyloid-β peptide in vivo. Additionally, PBOX-15 may have potential applications in the treatment of other diseases, such as diabetes and inflammation. Further research is needed to explore these potential applications.
In conclusion, 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine is a chemical compound that has gained significant attention in scientific research for its potential use in various applications. The synthesis method of PBOX-15 involves the reaction of 4-chlorobenzylamine with 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde, followed by the reaction of the resulting intermediate with 4-methoxypiperidine. PBOX-15 has been studied for its potential use in cancer treatment and the treatment of Alzheimer's disease. Its mechanism of action involves the inhibition of GSK-3β, which leads to the activation of the Wnt/β-catenin signaling pathway. PBOX-15 has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of PBOX-15 involves the reaction of 4-chlorobenzylamine with 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde, followed by the reaction of the resulting intermediate with 4-methoxypiperidine. The final product is obtained after purification through column chromatography.
科学的研究の応用
PBOX-15 has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, PBOX-15 has been found to sensitize cancer cells to radiation therapy and chemotherapy. PBOX-15 has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-β peptide, which is a hallmark of Alzheimer's disease.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methoxypiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-20-13-6-8-19(9-7-13)10-14-17-15(18-21-14)11-2-4-12(16)5-3-11/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTCDIQLMVAFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5143941.png)
![4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)

![methyl 3-[2-(2,7-dimethoxy-9H-fluoren-9-ylidene)hydrazino]-2-thiophenecarboxylate](/img/structure/B5143962.png)

![2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5143976.png)

![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5144003.png)
![4-(3-nitrophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5144006.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5144015.png)
